N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide
Overview
Description
N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide is a complex organic compound with a molecular formula of C13H11F3N2O3S This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a pyridine ring, an oxy linkage to a benzene ring, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
The compound has been found to upregulate jasmonate (JA)-inducible defense genes in Nicotiana benthamiana plants . Methyl jasmonate (MeJA) strongly upregulates the expression of many secondary metabolite-related genes involved in five major secondary metabolic pathways: the alkaloid, terpenoid, phenylpropanoid, flavonoid, and anthocyanin pathways .
Pharmacokinetics
The compound’s molecular formula is c13h11f3n2o3s, and it has an average mass of 332298 Da .
Result of Action
The compound can significantly upregulate some genes in the roots, mainly those involved in the alkaloid biosynthesis pathways . It leads to higher accumulation of nicotine, a well-known JA-inducible alkaloid involved in defense responses .
Action Environment
The compound has been found to upregulate ja-inducible defense genes in nicotiana benthamiana plants without severe growth inhibition , indicating that it may have potential for use in crop protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.
Coupling with Benzene Derivative: The pyridine intermediate is then coupled with a benzene derivative containing a sulfonamide group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide: Similar structure but lacks the methyl group on the nitrogen atom.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: Contains a piperidine ring instead of a sulfonamide group.
Uniqueness
N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide is unique due to the presence of both the trifluoromethyl group and the sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)11-5-3-10(4-6-11)21-12-7-2-9(8-18-12)13(14,15)16/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFERUGZAZTRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161437 | |
Record name | N-Methyl-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-74-3 | |
Record name | N-Methyl-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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